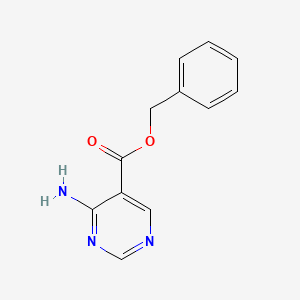

Benzyl 4-aminopyrimidine-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

benzyl 4-aminopyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c13-11-10(6-14-8-15-11)12(16)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15) |

InChI Key |

NUDXZVNOWKFCKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of Pyrimidine (B1678525) Synthesis Relevant to 4-Aminopyrimidine-5-carboxylates

The journey into the synthesis of pyrimidines began in the late 19th century. A pivotal moment in this history was the work of Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. jocpr.com This foundational work, often referred to as the Pinner pyrimidine synthesis, involves the reaction of a β-keto ester or a related 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to form the pyrimidine ring. semanticscholar.orgslideshare.netslideshare.net This classical approach laid the groundwork for the synthesis of a vast array of substituted pyrimidines, including those with the 4-amino-5-carboxylate substitution pattern. The general mechanism proceeds through initial condensation, followed by cyclization and dehydration to yield the aromatic pyrimidine core.

Contemporary Approaches for the Synthesis of Benzyl (B1604629) 4-aminopyrimidine-5-carboxylate and Related Structures

Modern synthetic chemistry has expanded the toolbox for constructing pyrimidine rings, offering greater efficiency, diversity, and milder reaction conditions. These contemporary methods are highly applicable to the synthesis of Benzyl 4-aminopyrimidine-5-carboxylate.

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules like this compound in a single step from three or more starting materials. organic-chemistry.org A notable example is a one-pot, four-component sequential synthesis that has been developed to produce 4-arylamino-5-carboxyl pyrimidine derivatives. jocpr.comresearchgate.net This approach engages four reactive substrates, such as triphosgene (B27547), an arylamine, ethyl acetoacetate, and a substituted urea (B33335), often catalyzed by a base like triethylamine (B128534). jocpr.comresearchgate.net The key advantages of such MCRs include short reaction times, high yields, and simplified workup procedures. jocpr.comresearchgate.net While this specific example yields an ethyl ester, the substitution of ethyl acetoacetate with benzyl acetoacetate would be a direct route to the desired benzyl ester.

A general representation of a four-component reaction to form a 4-aminopyrimidine-5-carboxylate derivative is shown below:

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product |

| Isocyanate precursor (e.g., from triphosgene and amine) | Benzyl acetoacetate | Amidine/Urea | Amine | Base (e.g., Triethylamine) | This compound derivative |

This strategy highlights the atom economy and efficiency of MCRs in generating molecular diversity. organic-chemistry.org

Cyclocondensation reactions remain a cornerstone of pyrimidine synthesis and are directly applicable to the formation of this compound. These reactions typically involve the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.

A common approach involves the reaction of an amidine (the N-C-N fragment) with a β-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound, a suitable starting material would be a benzyl 2-formyl-3-oxopropanoate derivative, which can be reacted with an appropriate amidine.

The general scheme for this cyclocondensation is as follows:

Step 1: Nucleophilic attack of the amidine nitrogen on one of the carbonyl groups of the dicarbonyl compound.

Step 2: Intramolecular cyclization through the attack of the second amidine nitrogen on the remaining carbonyl group.

Step 3: Dehydration to form the aromatic pyrimidine ring.

The reaction of amidines with compounds containing an activated methylene (B1212753) group is a classical and versatile method for pyrimidine synthesis. mdpi.com Specifically, for the target molecule, this would involve the reaction of an amidine with a benzyl ester derivative of a β-ketonitrile or a related activated methylene compound.

For instance, the condensation of an amidine with benzyl 2-cyano-3-oxobutanoate would lead to the formation of a 2-substituted-4-amino-6-methylpyrimidine-5-carboxylate. The choice of the activated methylene compound is crucial for obtaining the desired substitution pattern on the pyrimidine ring.

Nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring provides a powerful method for introducing the amino group at the C4 position. chemistrysteps.comwikipedia.org This approach would start with a benzyl 4-halopyrimidine-5-carboxylate, where the halogen at the 4-position is displaced by an amine.

The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I, with the rate being influenced by the electron-withdrawing nature of the pyrimidine ring and the substituents present. chemistrysteps.comwikipedia.org The presence of the carboxylate group at the 5-position further activates the ring towards nucleophilic attack. The reaction of benzyl 4-chloropyrimidine-5-carboxylate with ammonia (B1221849) or a primary amine would yield the corresponding this compound derivative.

A patent for a related compound, benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, describes the reaction of a difluoropicolinate with anhydrous ammonia under pressure to introduce the 4-amino group, highlighting the industrial applicability of this methodology. google.com

The final step in the synthesis of this compound can involve the formation of the benzyl ester. This can be achieved through several standard esterification methods.

If 4-aminopyrimidine-5-carboxylic acid is available, it can be directly esterified with benzyl alcohol. oakwoodchemical.com Common methods for this transformation include:

Fischer-Speier Esterification: Reaction with benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). researchgate.net

Carbodiimide-mediated coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Alternatively, transesterification can be employed. If a different ester of 4-aminopyrimidine-5-carboxylic acid (e.g., methyl or ethyl ester) is synthesized first, it can be converted to the benzyl ester by heating with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid or a base. The benzyl group is also widely used as a protecting group for carboxylic acids, and its introduction is a common transformation in organic synthesis. nih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.org

A study on the direct transformation of benzyl esters highlights their utility as synthetic intermediates, which can be converted to other esters, amides, and anhydrides under mild conditions using catalytic ferric(III) chloride. researchgate.net

Introduction of the Benzyl Moiety: Amination and Alkylation Routes

The introduction of a benzyl group into the pyrimidine framework can be achieved through several established chemical transformations, primarily focusing on N-alkylation or C-alkylation, depending on the synthetic precursor. In the context of this compound, the benzyl group is part of an ester, but related structures often involve benzylated amines.

Alkylation of Aminopyrimidines: A common strategy for creating N-benzyl bonds is the direct alkylation of an aminopyrimidine. This approach, however, can present challenges such as low yields and the formation of byproducts due to the need for strongly basic conditions to deprotonate the aminopyridine derivative before reaction with an electrophile like a benzyl halide. An alternative and often more effective method involves the Lewis acid-promoted benzylation of aminopyrimidines using benzyl alcohols. chemrxiv.org This method avoids harsh bases and unstable electrophiles. For instance, zinc bromide (ZnBr₂) can catalyze the reaction between an aminopyridine and a benzyl alcohol, leading to the desired benzylated product in high yields. chemrxiv.org This carbocationic pathway is well-suited for alcohols that can form stable carbocations. chemrxiv.org

Alkylation of the Pyrimidine Ring: Direct C-alkylation of the pyrimidine ring is also a viable route. For example, arenes can be alkylated with 5-bromopyrimidine (B23866) in the presence of a Brønsted acid, which serves as a key step in assembling 4-arylpyrimidines. researchgate.net While this specific example leads to an aryl substituent, similar principles of electrophilic alkylation could be adapted for introducing a benzyl group.

Amidation Routes: For structures where a benzyl group is attached via an amide linkage, such as N-benzyl pyrimidine carboxamides, the synthesis typically involves the coupling of a pyrimidine carboxylic acid with benzylamine. A common method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which then readily reacts with the amine to form the amide bond. researchgate.net This approach is efficient for preparing a series of substituted N-benzyl carboxamides. researchgate.net

| Route | Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| N-Alkylation | Lewis Acid-Promoted Benzylation | Benzyl alcohol, ZnBr₂ | High yields, avoids harsh bases and unstable electrophiles. | chemrxiv.org |

| C-Alkylation | Electrophilic Alkylation | 5-Bromopyrimidine, Brønsted acid | Direct introduction of aryl/alkyl groups onto the pyrimidine ring. | researchgate.net |

| Amidation | CDI-Mediated Coupling | Pyrimidine carboxylic acid, Benzylamine, 1,1'-Carbonyldiimidazole (CDI) | Efficient for forming amide bonds under mild conditions. | researchgate.net |

Derivatization from 4-Aminopyrimidine-5-Carbaldehydes

4-Aminopyrimidine-5-carbaldehydes are versatile intermediates in the synthesis of more complex pyrimidine derivatives. semanticscholar.orgresearchgate.net The conversion of the aldehyde group at the C5 position into a benzyl carboxylate is a key transformation for obtaining the target molecule. This can be achieved through a two-step process involving oxidation of the aldehyde to a carboxylic acid, followed by esterification with benzyl alcohol.

Alternatively, a more direct approach is oxidative esterification. This method would convert the aldehyde directly to the benzyl ester in a single step, often using an oxidizing agent in the presence of benzyl alcohol. While specific examples for this compound are not detailed in the provided context, this is a standard transformation in organic synthesis.

The 4-aminopyrimidine-5-carbaldehyde (B100492) precursors themselves can be synthesized through various routes. One notable method involves the reaction of α-formylaroylketene dithioacetals with amidines in a one-pot synthesis, which conveniently yields the desired pyrimidine-5-carbaldehydes. researchgate.net Another established route is the formylation of 6-aminopyrimidines. semanticscholar.org

These carbaldehydes are also key reactants in Friedländer-type reactions, where they are condensed with ketones bearing an α-methylene group to form fused pyrido[2,3-d]pyrimidines. semanticscholar.org This highlights their utility as building blocks for more complex heterocyclic systems.

Mechanistic Pathways of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and controlling product formation.

Condensation Mechanisms and Subsequent Intramolecular Cyclization

The formation of the pyrimidine ring itself is often achieved through a condensation reaction followed by intramolecular cyclization. A common strategy is the three-component reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a dinucleophile such as urea or thiourea (B124793). ias.ac.innih.gov

The mechanism of this multicomponent reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form a dicyanostyrene derivative. This is followed by a Michael addition of the urea or thiourea to the electron-deficient double bond. The final step is an intramolecular cyclization with the elimination of a small molecule (like water or ammonia) to afford the stable pyrimidine ring. nih.gov The use of amidines reacting with α-formylaroylketene dithioacetals also proceeds through a condensation-cyclization pathway to form pyrimidine-5-carbaldehydes. researchgate.net

Oxidative Annulation and Dehydrogenation Approaches

While less common for simple pyrimidines, oxidative annulation and dehydrogenation are powerful methods for synthesizing fused or aromatic heterocyclic systems. In dehydrogenation, a pre-formed dihydropyrimidine (B8664642) ring can be oxidized to the corresponding aromatic pyrimidine. This is often the final step in syntheses that produce the reduced ring system initially.

Oxidative annulation involves the formation of a new ring onto an existing structure under oxidative conditions. For instance, the synthesis of thieno[2,3-d]pyrimidines can involve cyclization reactions that may be formally considered as an oxidative process, leading to the fused bicyclic system. While direct examples for this compound are not prevalent, these advanced strategies are part of the broader toolkit for pyrimidine synthesis.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in pyrimidine synthesis, especially when using unsymmetrical starting materials. In the condensation reaction to form the pyrimidine ring, the choice of reactants dictates the substitution pattern of the final product. For example, the reaction between an unsymmetrical β-dicarbonyl compound and an amidine can potentially lead to two different regioisomeric pyrimidines. The regiochemical outcome is often controlled by the differential reactivity of the two carbonyl groups.

In the synthesis of 4-aminopyrimidine-5-carbaldehydes via a Friedländer-type reaction, the cyclocondensation between the ortho-amino-carbaldehyde and a ketone occurs with high regioselectivity to yield 7-arylpyrido[2,3-d]pyrimidines. semanticscholar.org

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrimidine ring itself. However, it becomes important if chiral centers are present in the substituents or if the molecule is further elaborated to introduce stereogenic centers.

Catalytic Systems and Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the synthesis of pyrimidine derivatives, several green chemistry approaches have been explored.

One notable example is the use of a heterogeneous solid acid catalyst derived from biowaste. Specifically, bone char modified with chlorosulfonic acid has been shown to be a robust and recyclable catalyst for the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This reaction proceeds under solvent-free conditions at elevated temperatures, offering high yields and short reaction times. nih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. nih.gov

Solvent-free reaction conditions have also been successfully applied in other pyrimidine syntheses. For instance, the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been achieved using ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in Similarly, the Friedländer synthesis of 7-arylpyrido[2,3-d]pyrimidines from 4-aminopyrimidine-5-carbaldehydes can be performed efficiently under solvent-free fusion conditions using a catalytic amount of BF₃-Et₂O. semanticscholar.org These methods reduce waste, minimize the use of hazardous organic solvents, and often lead to simpler work-up procedures.

| Green Chemistry Approach | Example Reaction | Catalyst/Conditions | Benefits | Reference |

|---|---|---|---|---|

| Heterogeneous Biowaste Catalyst | Synthesis of pyrimidine-5-carbonitriles | Bone char-nPrN-SO₃H / 80 °C, Solvent-free | Recyclable catalyst, high yield, reduced waste. | nih.gov |

| Solvent-Free Synthesis | Synthesis of pyrimidine-5-carbonitrile/carboxamide | Ammonium chloride / 110 °C, Solvent-free | Inexpensive catalyst, eco-friendly, simple. | ias.ac.in |

| Solvent-Free Fusion | Synthesis of 7-arylpyrido[2,3-d]pyrimidines | BF₃-Et₂O (catalytic) / Solvent-free | Rapid reaction, minimal environmental impact. | semanticscholar.org |

Application of Heterogeneous and Homogeneous Catalysts

Catalysts play a pivotal role in the synthesis of pyrimidine derivatives, offering pathways to improved yields and milder reaction conditions. While direct catalytic synthesis for the benzyl ester is not extensively detailed, related structures are often assembled using catalytic methods. For instance, the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, a related class of compounds, has been achieved using a copper(II) chloride dihydrate (CuCl₂·2H₂O) catalyst in a solvent-less, multicomponent reaction. semanticscholar.orgmdpi.com This approach highlights the utility of homogeneous catalysts in constructing the core pyrimidine ring system.

In the broader context of pyridopyrimidines, which share structural motifs with the target compound, nanocatalysts have been employed. One study utilized an (Fe₂O₃)-MCM-41-nPrNH₂ nanocatalyst for the green synthesis of 2-amino-phenyl pyrido[4,3-d]pyrimidines under solvent-free conditions. nih.gov Such heterogeneous catalysts offer advantages like recyclability and ease of separation from the reaction mixture.

Table 1: Catalysts in the Synthesis of Related Pyrimidine Scaffolds

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Homogeneous | CuCl₂·2H₂O | Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates | semanticscholar.orgmdpi.com |

| Heterogeneous | (Fe₂O₃)-MCM-41-nPrNH₂ | Synthesis of 2-amino-phenyl pyrido[4,3-d]pyrimidines | nih.gov |

Solvent-Free and Environmentally Benign Synthetic Conditions

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For pyrimidine derivatives, solvent-free conditions represent a significant step towards green chemistry. A notable example is the "Grindstone" multicomponent reagent method, which utilizes grinding to facilitate the reaction between an ethyl acetoacetate, a secondary amine, and an aromatic benzaldehyde (B42025) with a catalytic amount of CuCl₂·2H₂O. semanticscholar.orgmdpi.com This solvent-less technique is advantageous due to its economic efficiency, reduced reaction time, and single-step nature. semanticscholar.org

Another eco-friendly approach involves conducting reactions in water or under drop-grinding conditions, as demonstrated in the synthesis of certain pyridopyrimidine analogs using recyclable nanocatalysts. nih.gov These methods minimize or eliminate the use of volatile organic solvents, thereby reducing environmental impact.

Post-Synthetic Modifications and Functional Group Interconversions

The this compound molecule possesses two key functional groups—the carboxylate ester and the primary amino group—that are amenable to a variety of chemical transformations.

Amidation and Hydrolysis of the Carboxylate

The benzyl ester group can be readily transformed into other functionalities, most commonly amides and carboxylic acids.

Amidation: The conversion of the carboxylate to an amide is a common and crucial transformation. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine. For example, in the synthesis of novel pyrazolopyrimidine derivatives, a methyl carboxylate was first hydrolyzed to the carboxylic acid using lithium hydroxide (B78521) (LiOH). researchgate.net The resulting acid was then activated and reacted with various amines to form a library of carboxamides. researchgate.net A similar two-step process would be applicable to this compound. Direct amidation of esters is also possible, though often requires harsher conditions. For instance, the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides was achieved through the interaction of the corresponding carboxylic acid with benzylamines, promoted by 1,1'-carbonyldiimidazole. pensoft.netresearchgate.net

Hydrolysis: The saponification of the ester to its corresponding carboxylic acid is a fundamental transformation. The hydrolysis of a related methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate was successfully carried out using lithium hydroxide monohydrate in methanol (B129727) to yield the carboxylic acid in excellent yield. researchgate.net Similarly, the hydrolysis of benzyl 4-nitrophenylsulfamate esters has been studied, demonstrating the cleavage of the ester bond under various pH conditions. nih.gov This process converts the benzyl ester of the title compound into 4-aminopyrimidine-5-carboxylic acid, a valuable intermediate itself. biosynth.com

Transformations of the Amino Group

The 4-amino group is a nucleophilic center that can undergo various modifications, such as alkylation and acylation. While specific examples for this compound are not prevalent, the reactivity can be inferred from related aminopyridine and aminopyrimidine systems. Lewis acid-promoted benzylation of aminopyridines with alcohols has been shown to be an effective method for preparing N-benzylated aminopyridines. chemrxiv.org This suggests that the amino group on the pyrimidine ring could be selectively alkylated.

Furthermore, the amino group can be converted into amides or sulfonamides. The reaction of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate with various benzoyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine leads to the formation of the corresponding N-acylated or N-sulfonylated pyrimidine derivatives. scirp.org This demonstrates a plausible pathway for the functionalization of the amino group of this compound.

Ring Transformations and Rearrangements

The pyrimidine ring itself can participate in transformations leading to different heterocyclic systems. This type of reaction, often referred to as a degenerate ring transformation, can occur under the influence of strong nucleophiles. wur.nl A notable example involves the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones, which results in a ring transformation to yield functionalized 4-aminopyridine-3-carboxylates. thieme-connect.comresearchgate.net This process involves the opening of the pyrimidine ring followed by recyclization to form the pyridine (B92270) ring. thieme-connect.comresearchgate.net Such transformations highlight the potential of the 4-aminopyrimidine (B60600) scaffold to serve as a precursor to other important heterocyclic cores.

Table 2: Summary of Functional Group Transformations

| Functional Group | Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carboxylate | Hydrolysis | LiOH·H₂O, Methanol | Carboxylic Acid | researchgate.net |

| Carboxylate | Amidation (via acid) | 1. LiOH; 2. Amine, Coupling Agent (e.g., BPC, HATU) | Carboxamide | researchgate.netnih.gov |

| Amino Group | N-Acylation | Acyl Chloride, Triethylamine | N-Acylpyrimidine | scirp.org |

| Amino Group | N-Sulfonylation | Sulfonyl Chloride, Triethylamine | N-Sulfonylpyrimidine | scirp.org |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide an unambiguous assignment of the atomic framework of Benzyl (B1604629) 4-aminopyrimidine-5-carboxylate.

The ¹H NMR spectrum provides information on the electronic environment of each proton, their multiplicity (splitting pattern), and integration (number of protons). For Benzyl 4-aminopyrimidine-5-carboxylate, distinct signals are expected for the pyrimidine (B1678525) ring protons, the amino group protons, and the benzyl group protons.

The key predicted resonances are:

Pyrimidine Protons (H2, H6): The 4-aminopyrimidine (B60600) ring is expected to show two singlets in the aromatic region. The proton at the C2 position (H2) would appear as a sharp singlet, anticipated around δ 8.3-8.5 ppm . The proton at the C6 position (H6), being adjacent to the electron-donating amino group and the electron-withdrawing carboxylate group, would appear slightly more upfield, likely around δ 8.7-8.9 ppm .

Amino Protons (-NH₂): The two protons of the C4-amino group would typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift is highly dependent on solvent and concentration but is expected in the range of δ 7.0-8.0 ppm .

Benzyl Protons (-CH₂- and -C₆H₅): The benzylic methylene (B1212753) protons (-CH₂-) are expected to produce a sharp singlet around δ 5.3-5.5 ppm . oregonstate.edu The five protons of the phenyl ring would resonate in the aromatic region, typically between δ 7.3-7.5 ppm , likely as a complex multiplet. nih.gov

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H6 | 8.7-8.9 | Singlet (s) | 1H |

| Pyrimidine H2 | 8.3-8.5 | Singlet (s) | 1H |

| Amino (-NH₂) | 7.0-8.0 | Broad Singlet (br s) | 2H |

| Phenyl (-C₆H₅) | 7.3-7.5 | Multiplet (m) | 5H |

| Benzylic (-CH₂) | 5.3-5.5 | Singlet (s) | 2H |

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The predicted spectrum for this compound would show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent.

Key predicted carbon resonances include:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, in the range of δ 164-166 ppm .

Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C4, bonded to the amino group, would be highly deshielded, appearing around δ 158-160 ppm . C2 and C6 are also expected in a similar downfield region, around δ 155-159 ppm . researchgate.net The C5 carbon, attached to the carboxylate, would be found more upfield, likely around δ 108-112 ppm . acs.org

Benzyl Carbons: The benzylic methylene carbon (-CH₂) is anticipated around δ 66-68 ppm . The phenyl carbons would appear in the aromatic region (δ 127-136 ppm ), with the ipso-carbon (C1') attached to the CH₂ group appearing around δ 135-137 ppm , and the other aromatic carbons (C2'/C6', C3'/C5', C4') appearing between δ 127-129 ppm .

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 164-166 |

| Pyrimidine C4 | 158-160 |

| Pyrimidine C2 | 155-159 |

| Pyrimidine C6 | 155-159 |

| Benzyl C1' (ipso) | 135-137 |

| Benzyl C2'/C6', C3'/C5', C4' | 127-129 |

| Pyrimidine C5 | 108-112 |

| Benzylic (-CH₂) | 66-68 |

To confirm the assignments from 1D NMR, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant correlations would not be expected as most proton systems are isolated (singlets), though weak correlations might be seen within the phenyl ring multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals (e.g., δ ~5.4 ppm to δ ~67 ppm for the -CH₂- group).

The benzylic protons (-CH₂) to the ester carbonyl carbon and the ipso-carbon of the phenyl ring.

The pyrimidine H6 proton to the C4 and C5 carbons.

The pyrimidine H2 proton to the C4 and C6 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₁N₃O₂ giving it a molecular weight of 241.24 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 241 . A characteristic and often dominant fragmentation pattern for benzyl esters is the cleavage of the benzylic C-O bond. miamioh.edu This would result in the formation of a highly stable tropylium (B1234903) cation, giving a strong peak at m/z 91 . jove.com The other fragment, the 4-aminopyrimidine-5-carboxylate radical cation, could subsequently lose CO₂ to give a peak at m/z 107.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the formula C₁₂H₁₂N₃O₂⁺.

Calculated Exact Mass [M+H]⁺: 242.0924

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The key expected vibrational bands are:

N-H Stretching: The primary aromatic amine (-NH₂) group would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹ . orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching from both the pyrimidine and phenyl rings would appear as a group of absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ). The benzylic C-H stretching would be observed just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹ ).

C=O Stretching: The ester carbonyl group would produce a very strong and sharp absorption band. For an aromatic ester, this is expected in the range of 1715-1730 cm⁻¹ . orgchemboulder.comucla.edu

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings would result in a series of medium to strong absorptions in the fingerprint region of 1450-1620 cm⁻¹ .

C-O Stretching: The C-O stretching of the ester linkage would show strong bands in the 1200-1300 cm⁻¹ region. specac.com

N-H Bending: The scissoring vibration of the primary amine would be visible around 1580-1650 cm⁻¹ . orgchemboulder.com

Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3030-3100 | Medium |

| Ester Carbonyl | C=O Stretch | 1715-1730 | Strong, Sharp |

| Aromatic Rings | C=C / C=N Stretch | 1450-1620 | Medium to Strong |

| Primary Amine | N-H Bend | 1580-1650 | Medium |

| Ester C-O | C-O Stretch | 1200-1300 | Strong |

Despite a comprehensive search for advanced spectroscopic and structural elucidation studies on the chemical compound "this compound," no specific single-crystal X-ray diffraction (SCXRD) data appears to be available in the public domain.

Searches for crystallographic information, including crystal packing diagrams, details of supramolecular interactions such as hydrogen bonding and π-π interactions, and conformational analysis in the solid state for this specific compound did not yield any published crystal structures. While research exists on the synthesis and structural analysis of related pyrimidine derivatives and benzyl carboxylates, the specific crystal structure of this compound has not been reported in the searched scientific literature.

Therefore, a detailed analysis as outlined in the requested sections—covering single-crystal X-ray diffraction for absolute stereochemistry and conformation, crystal packing and supramolecular interactions, and conformational analysis in the solid state—cannot be provided at this time due to the absence of the necessary experimental data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netmaterialsciencejournal.org Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to model the compound's properties in a gaseous phase. materialsciencejournal.orgtandfonline.comnih.gov

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state. nih.govnih.gov This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, DFT calculations have shown a good correlation between theoretical and experimental values obtained from X-ray crystallography, though minor deviations can occur due to the different phases (gas vs. solid state) in which the data are obtained. nih.govijcce.ac.ir

The optimized geometry of Benzyl (B1604629) 4-aminopyrimidine-5-carboxylate would reveal the planarity of the pyrimidine ring and the relative orientations of the amino, benzyl, and carboxylate substituents.

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Carboxylate Core

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C4-NH2 | 1.36 |

| C5-C(O)O | 1.51 | |

| C=O | 1.23 | |

| C-O(benzyl) | 1.35 | |

| Bond Angle | N3-C4-C5 | 121.5 |

| C4-C5-C(O)O | 120.0 | |

| O=C-O | 125.0 |

Note: The values presented are representative examples for similar molecular scaffolds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A small energy gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. materialsciencejournal.orgnih.gov Conversely, a large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. nih.gov In pyrimidine derivatives, the HOMO and LUMO are often distributed across the pyrimidine ring and its substituents, and the energy gap can explain charge transfer interactions within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Note: Values are based on representative data from similar compounds. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. tandfonline.com The MEP map illustrates the charge distribution on the molecular surface using a color spectrum. ijcce.ac.ir

Red and Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For Benzyl 4-aminopyrimidine-5-carboxylate, these regions are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group. ijcce.ac.ir

Green Regions: Represent neutral or zero potential areas.

The MEP analysis provides a visual representation of the molecule's reactivity landscape, guiding the understanding of its intermolecular interactions.

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as heat capacity (Cv), entropy (S), and zero-point vibrational energy (ZPVE). These properties are calculated based on the vibrational frequencies of the optimized molecular structure and are crucial for understanding the stability and behavior of the compound under different thermal conditions. materialsciencejournal.org

Table 3: Representative Calculated Thermodynamic Properties

| Property | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 185.45 |

| Entropy (cal/mol·K) | 120.75 |

| Heat Capacity (Cv) (cal/mol·K) | 65.20 |

Note: Values are illustrative and based on calculations for similar molecular structures. materialsciencejournal.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein or receptor. samipubco.comechemcom.com This method is widely used in drug design to understand binding mechanisms and predict the binding affinity of a compound. researchgate.net

In a typical molecular docking study, the optimized structure of this compound would be placed into the active site of a specific biological target, such as a kinase or reductase, which are common targets for pyrimidine-based inhibitors. rsc.orgresearchgate.netnih.gov The docking algorithm then calculates the most stable binding poses and assigns a scoring function to estimate the binding affinity.

The analysis of the docked pose reveals the specific intermolecular interactions responsible for binding, which commonly include:

Hydrogen Bonds: The amino group and pyrimidine nitrogens can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzyl and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings of the compound can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These detailed interaction profiles are crucial for elucidating the binding mode and for the rational design of more potent and selective derivatives. pensoft.net

Table 4: Example of Molecular Docking Results for a Pyrimidine Derivative with a Kinase Target

| Parameter | Details |

|---|---|

| Target Protein | Hypothetical Kinase (e.g., EGFR) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | MET793 (H-bond with amino group) |

| LEU718 (Hydrophobic interaction with benzyl ring) | |

| PHE856 (Pi-pi stacking with pyrimidine ring) |

Note: This table presents a hypothetical scenario to illustrate the type of data obtained from molecular docking studies.

Conformational Analysis in Solution and Simulated Biological Environments

Computational studies on analogs of this compound, such as 4-amino-thieno[2,3-d]pyrimidine derivatives, reveal key structural characteristics that influence their biological interactions. Conformational analysis indicates that the benzyl fragment is typically oriented almost perpendicularly to the plane of the pyrimidine ring. This orientation suggests a more flexible molecular structure compared to derivatives with aryl rings directly conjugated to the core, which tend to be more rigid.

Furthermore, theoretical calculations of tautomeric forms are crucial for understanding how the molecule will behave in different environments. For related aminopyrimidine structures, energy analysis using methods like Density Functional Theory (DFT) has shown that the 4-amino tautomer is the most stable and favorable form, not only in nonpolar environments but also across varying medium polarities. This stability suggests that the imino forms are unlikely to be significantly present, and it is the 4-amino form that is expected to interact with biological targets. This inherent flexibility and stable tautomeric form are critical for how the molecule can adapt and fit into receptor sites.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. Computational methods provide a framework to understand how the chemical structure of a molecule like this compound correlates with its biological function.

By creating computational models, researchers can predict how modifications to the molecule's structure—such as adding, removing, or altering functional groups on the benzyl or pyrimidine rings—will affect its interaction with a biological target. For instance, in related N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation has been demonstrated between the compound's inhibitory potency (IC50 values) against a specific enzyme and its activity in cancer cell lines. mdpi.com These computational SAR studies, often supported by techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, help to systematically build more potent and selective molecules. nih.govresearchgate.net For other pyrimidine derivatives, SAR exploration has revealed that even slight modifications, like changing ring sizes, can significantly impact enzymatic inhibition and whole-cell activity.

Ligand Efficiency and Physicochemical Parameter Determination

In modern drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties to be a viable drug candidate. Computational chemistry is instrumental in determining these properties and calculating key "drug-likeness" metrics. For analogs of this compound, these parameters have been computationally determined to guide optimization efforts. nih.gov

Key metrics include Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). LE relates the potency of a compound to its size (number of heavy atoms), while LLE connects potency to its lipophilicity (cLogP). These efficiency metrics help researchers identify compounds that achieve high potency without becoming excessively large or greasy, which can lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. The goal is to optimize molecules to have high LE and LLE values, indicating an efficient use of their atomic structure and lipophilicity to achieve target binding.

Table 1: Key Physicochemical and Ligand Efficiency Metrics

| Metric | Description | Importance in Drug Discovery |

|---|---|---|

| MW | Molecular Weight: The sum of the atomic weights of all atoms in a molecule. | Often kept below 500 Da (Lipinski's Rule of 5) to ensure good permeability and solubility. |

| cLogP | Calculated Logarithm of the Partition Coefficient: A measure of a molecule's lipophilicity ("greasiness"). | Typically kept below 5 (Lipinski's Rule of 5) to balance membrane permeability with aqueous solubility. |

| HBD | Hydrogen Bond Donors: The number of O-H and N-H bonds in a molecule. | Usually limited to less than 5 (Lipinski's Rule of 5) to avoid poor permeability. |

| HBA | Hydrogen Bond Acceptors: The number of nitrogen and oxygen atoms in a molecule. | Generally limited to less than 10 (Lipinski's Rule of 5) to maintain good permeability. |

| LE | Ligand Efficiency: A measure of the binding energy per heavy (non-hydrogen) atom. (LE = -ΔG / HA) | Higher values are desirable, indicating greater potency for a given size. Helps prioritize smaller, more efficient hits. |

| LLE | Lipophilic Ligand Efficiency: An index combining potency (pIC50) and lipophilicity (cLogP). (LLE = pIC50 - cLogP) | Values >5 are often targeted for lead compounds, indicating a favorable balance between potency and lipophilicity. |

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This in silico approach allows researchers to evaluate millions of compounds rapidly, prioritizing a smaller, more manageable number for experimental testing. For classes of compounds including aminopyrimidine derivatives, consensus virtual screening approaches combining molecular docking and molecular dynamics have been successfully used to identify potential inhibitors for various targets.

Once a "hit" compound is identified through screening, the process of lead optimization begins. This is an iterative cycle where chemists and computational scientists work together to modify the structure of the hit to improve its properties. Computational strategies are central to this process and include:

Fragment-Based Growth: Small molecular fragments that bind to the target can be computationally "grown" or linked together to create a larger, more potent molecule.

Pharmacophore Modeling: A computational model of the essential steric and electronic features required for binding is created and used to guide structural modifications.

ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new designs before they are synthesized, saving time and resources.

Through these strategies, a promising hit can be transformed into a lead compound with enhanced potency, improved selectivity, and better drug-like properties.

Computational Studies on Reaction Mechanisms and Catalysis

While computational chemistry is widely applied to understand biological interactions, it is also a powerful tool for elucidating chemical reaction mechanisms and understanding catalysis. Techniques like Density Functional Theory (DFT) can be used to model transition states, calculate activation energies, and map out the entire pathway of a chemical reaction. acs.org

For example, DFT calculations have been employed to study the reactivity of related pyrimidine carboxylates, showing how substituents influence susceptibility to nucleophilic attack. acs.org In other studies involving methyl 4-aminopyrimidine-5-carboxylate, DFT has been used to understand the formation and electronic properties of metal complexes, providing insight into their catalytic or material science applications. nih.govnih.gov Although specific computational studies detailing the synthetic reaction mechanisms for this compound are not extensively documented in the literature, these established computational methodologies are fully applicable to investigate its synthesis, stability, and reactivity.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of organic synthesis towards more sustainable and efficient methodologies is a critical future direction. For Benzyl (B1604629) 4-aminopyrimidine-5-carboxylate, research can focus on moving beyond traditional multi-step procedures which may involve harsh reagents or produce significant waste.

Key areas for exploration include:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions, such as adaptations of the Biginelli or Hantzsch reactions, could provide a more atom-economical route to the core pyrimidine (B1678525) structure.

Green Chemistry Approaches: The use of solvent-less techniques, such as the Grindstone method, has been successfully applied to synthesize related tetrahydropyrimidine-5-carboxylate derivatives mdpi.com. Applying similar mechanochemical approaches could reduce solvent use and energy consumption.

Biocatalysis: Employing enzymes for key synthetic steps could offer high selectivity and milder reaction conditions, contributing to a more sustainable process ijcce.ac.ir.

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing waste.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Grindstone Method | A solvent-less approach involving the grinding of reactants with a catalytic amount of an agent like CuCl₂·2H₂O. mdpi.com | Eco-friendly, reduced waste, potentially faster reaction times. mdpi.com |

| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than a batch-wise production. | Improved heat transfer, enhanced safety, easier scalability, and potential for higher yields. |

| Enzymatic Catalysis | Use of biocatalysts (enzymes) to perform specific chemical transformations. | High stereoselectivity and regioselectivity, mild reaction conditions, biodegradable catalysts. ijcce.ac.ir |

Advanced Computational Design and Prediction for Enhanced Bioactivity

Computational chemistry offers powerful tools to guide the rational design of Benzyl 4-aminopyrimidine-5-carboxylate derivatives with improved biological activity. In silico methods can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Future computational efforts should include:

Molecular Docking Studies: Pyrimidine derivatives have been successfully docked into the active sites of various enzymes, including kinases and lipoxygenase, to predict binding affinity and interaction modes dovepress.com. Similar studies can identify likely biological targets for this compound and its analogues.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and optimized geometry of the molecule, providing insights that support experimental findings ijcce.ac.ir.

Pharmacokinetic (ADMET) Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery nih.gov. Tools like SwissADME and pkCSM can be employed to evaluate the drug-likeness of novel derivatives before synthesis nih.gov.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to correlate specific structural features of derivatives with their biological activity, enabling the design of more potent compounds.

Table 2: Computational Tools for Derivative Design

| Computational Method | Application in Research | Predicted Parameters |

|---|---|---|

| Molecular Docking | Predict binding of a ligand to a biological target. | Binding affinity (kcal/mol), binding pose, key amino acid interactions. dovepress.commdpi.com |

| DFT Calculations | Determine electronic structure and molecular properties. | Bond lengths, bond angles, Mulliken charge distribution. ijcce.ac.ir |

| ADMET Prediction | Assess drug-like properties and pharmacokinetics. | Solubility, permeability, metabolic stability, potential toxicity. nih.gov |

| QSAR | Correlate chemical structure with biological activity. | Predictive models for bioactivity based on physicochemical properties. |

Development of Targeted Biological Probes and Molecular Tools

A well-characterized molecule like this compound can serve as a foundation for creating chemical probes. These tools are invaluable for studying specific biological pathways and validating potential drug targets.

Future work in this area could involve:

Affinity-Based Probes: Synthesizing derivatives with functionalities (e.g., biotin (B1667282) or clickable alkyne tags) that allow for the "pull-down" and identification of cellular binding partners.

Fluorescent Probes: Incorporating fluorophores into the molecular structure to enable visualization of its subcellular localization and interaction with targets in living cells via microscopy.

Photoaffinity Labeling: Designing derivatives with photoreactive groups that can form a covalent bond with their biological target upon UV irradiation, allowing for irreversible labeling and target identification.

Investigation of Broader Mechanistic Insights at the Molecular Level

Understanding how this compound and its derivatives exert their biological effects at a molecular level is paramount. Related aminopyrimidine compounds are known to function through mechanisms like enzyme inhibition and cell cycle disruption researchgate.netnih.gov.

Research should be directed towards:

Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes, such as protein kinases (e.g., VEGFR-2, EGFR) or bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), which are known targets for similar scaffolds nih.govpensoft.net.

Cell-Based Assays: Investigating the effects of the compound on cellular processes such as proliferation, apoptosis, and cell cycle progression in relevant cancer or microbial cell lines mdpi.comnih.gov.

Target Deconvolution: Using proteomics and genomics approaches to identify the specific molecular targets and pathways modulated by the compound in an unbiased manner.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Efforts

The future of drug discovery lies in the integration of multiple advanced technologies. This compound research can benefit significantly from these synergistic approaches.

Key integrations include:

High-Throughput Screening (HTS): Utilizing HTS of compound libraries based on the this compound scaffold to rapidly identify hits against a wide array of biological targets nih.gov.

Structure-Based Drug Design (SBDD): Combining computational docking with X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target, enabling precise, structure-guided modifications to improve potency and selectivity.

Chemoinformatics: Leveraging chemoinformatic tools to analyze large datasets, identify structure-activity relationships, and expand the chemical space around the core scaffold with novel, synthetically accessible derivatives ijcce.ac.ir.

By pursuing these future directions, the scientific community can systematically build upon the foundational knowledge of the aminopyrimidine scaffold to develop this compound into a valuable entity for research and potential therapeutic applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic: How can the purity of Benzyl 4-aminopyrimidine-5-carboxylate be monitored during synthesis?

Answer:

Purity assessment during synthesis typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) . For example:

- HPLC : Quantifies product yield and detects impurities using UV-vis detection, with retention times calibrated against reference standards.

- TLC : Provides rapid qualitative analysis by comparing Rf values of the product and starting materials on silica plates.

Reaction progress can be tracked by sampling at intervals (e.g., every 30 minutes) and analyzing aliquots .

Basic: What reaction conditions optimize the synthesis of pyrimidine derivatives like this compound?

Answer:

Key parameters include:

- Base selection : Triethylamine or sodium hydroxide is often used to deprotonate intermediates and facilitate carbamate linkage formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Basic: How is the molecular structure of this compound validated?

Answer:

Structural confirmation involves:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., benzyl protons at δ 4.8–5.2 ppm, carbonyl carbons at δ 165–170 ppm).

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 273.1 for CHNO).

- X-ray crystallography : Programs like SHELXL refine crystal structures to validate bond lengths and angles .

Advanced: How can contradictions in spectral data for pyrimidine derivatives be resolved?

Answer:

Discrepancies in NMR or MS data may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Multi-technique validation : Cross-check with IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm) or elemental analysis.

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize molecular geometries to match experimental data.

- Crystallographic resolution : Single-crystal X-ray diffraction (using ORTEP-III ) provides unambiguous structural confirmation .

Advanced: What strategies are effective for multi-step synthesis involving this compound?

Answer:

Multi-step synthesis requires:

- Protecting group management : For example, benzyl groups protect amines during subsequent reactions (e.g., Suzuki coupling), followed by deprotection using hydrogenolysis .

- Intermediate characterization : Monitor each step via LC-MS to confirm intermediate integrity.

- Scalability : Optimize solvent volumes and catalyst loading (e.g., Pd/C for cross-coupling) to maintain yield in larger batches .

Advanced: How can computational tools aid in designing derivatives of this compound?

Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity to prioritize synthetic targets.

- Crystallographic software : SHELXD or PHENIX assists in analyzing protein-ligand co-crystals for structure-based drug design .

Basic: What are common applications of this compound in drug discovery?

Answer:

The compound serves as:

- Kinase inhibitor precursor : Modifications at the 4-amino and 5-carboxylate positions enhance selectivity for ATP-binding pockets.

- Anticancer agent : Derivatives show activity against human cancer cell lines (e.g., IC values <10 μM in breast cancer models) .

- Antimicrobial scaffold : Structural analogs inhibit bacterial enzymes like dihydrofolate reductase .

Advanced: How can researchers address low yields in the carbamate formation step?

Answer:

Low yields (<50%) may result from:

- Competitive hydrolysis : Use anhydrous conditions and inert atmospheres (N/Ar) to suppress water ingress.

- Catalyst optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.

- Alternative reagents : Replace benzyl chloroformate with N-hydroxysuccinimide (NHS) esters for milder reaction conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.

- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced: How can metabolic stability of pyrimidine derivatives be evaluated?

Answer:

- In vitro assays : Incubate compounds with liver microsomes (human/rat) and measure half-life via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.

- Plasma stability tests : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.